molecular formula C8H4ClF3N2 B1410653 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1807220-50-3

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No.: B1410653
CAS No.: 1807220-50-3
M. Wt: 220.58 g/mol
InChI Key: KVKCSVSHQONOKM-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile: is an organic compound with the molecular formula C8H3ClF3N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an acetonitrile group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).

    Acetonitrile Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile (CH3CN) and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines or partially reduced derivatives.

Scientific Research Applications

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chloro and acetonitrile groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    4-(Trifluoromethyl)pyridine: Lacks both the chloro and acetonitrile groups, resulting in different reactivity and applications.

    2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity in substitution reactions.

Uniqueness

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro, trifluoromethyl, and acetonitrile groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKCSVSHQONOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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